ZZM-1220

Covalent inhibition Washout resistance Target engagement

For researchers requiring sustained target engagement in epigenetic studies, reversible G9a/GLP inhibitors rapidly dissociate, limiting pharmacodynamic duration. ZZM-1220, a covalent inhibitor, overcomes this by irreversibly binding to Cys1098 in G9a, ensuring washout-resistant H3K9me2 suppression. - Sustained H3K9me2 inhibition post-washout; IC50: 458 nM (G9a), 924 nM (GLP). - Induces robust G2/M arrest and apoptosis in MDA-MB-231 and 4T1 TNBC models. - Ideal reference tool for benchmarking covalent vs. reversible inhibitor kinetics.

Molecular Formula C25H29N5O3
Molecular Weight 447.5 g/mol
Cat. No. B12389186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZZM-1220
Molecular FormulaC25H29N5O3
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=CC(=CC=C4)NC(=O)C=C
InChIInChI=1S/C25H29N5O3/c1-5-23(31)26-18-8-6-7-16(13-18)24-28-20-15-22(33-4)21(32-3)14-19(20)25(29-24)27-17-9-11-30(2)12-10-17/h5-8,13-15,17H,1,9-12H2,2-4H3,(H,26,31)(H,27,28,29)
InChIKeyRIYCTRNTJJXYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZZM-1220: Covalent G9a/GLP Inhibitor for TNBC


ZZM-1220 is a quinazoline-based small molecule that acts as a covalent, irreversible inhibitor of the histone lysine methyltransferases G9a and GLP, with reported enzymatic IC₅₀ values of 458 nM and 924 nM, respectively [1]. As a covalent inhibitor, ZZM-1220 binds to a conserved cysteine residue (Cys1098 in G9a) within the substrate-binding pocket, leading to sustained suppression of H3K9 dimethylation (H3K9me2) and prolonged anti-proliferative effects in triple-negative breast cancer (TNBC) cell models [1].

Covalent washout-resistant target engagement studies
Sustained H3K9me2 suppression in epigenetic research
TNBC cell-model pathway dependency analysis

ZZM-1220: Washout-Resistant vs. Reversible G9a/GLP Inhibition


G9a/GLP inhibitors constitute a chemically and mechanistically diverse class. Reversible inhibitors such as UNC0642 exhibit high enzymatic potency but rapidly dissociate from their target upon washout, limiting the duration of pharmacodynamic effect. In contrast, ZZM-1220 covalently modifies Cys1098 in the G9a active site, conferring prolonged inhibition that persists after compound removal [1]. Consequently, interchangeability between reversible and covalent G9a/GLP inhibitors is not valid; selection must be guided by the experimental requirement for either transient target modulation or sustained, washout-resistant blockade.

This Product
ZZM-1220 (Covalent)
Covalently modifies Cys1098 in G9a, providing sustained inhibition that persists after compound removal.
Common Substitute
Reversible G9a/GLP Inhibitors
Rapidly dissociate upon washout, limiting pharmacodynamic effect duration. May not reproduce sustained target modulation.
Interchangeability is not valid; selection must reflect the experimental requirement for transient vs. sustained blockade.

ZZM-1220: Comparative Evidence Profile


Washout-Resistant Covalent Inhibition

ZZM-1220 covalently binds to Cys1098 of G9a, resulting in sustained inhibition of H3K9me2 and cell proliferation even after compound washout. In contrast, reversible G9a/GLP inhibitors (e.g., UNC0642) lose activity upon removal [1].

Washout Resistance
Head-to-head
Sustained H3K9me2 and proliferation inhibition after washout vs. reversible inhibitor with no sustained effect
Supports washout-resistant target engagement study design
TNBC cell lines MDA-MB-231, 4T1; cellular washout assay
Covalent inhibition Washout resistance Target engagement

Enzymatic Potency vs. G9a/GLP Inhibitors

ZZM-1220 inhibits G9a and GLP with IC₅₀ values of 458 nM and 924 nM, respectively [1]. This potency is moderate compared to reversible inhibitors such as UNC0642 (IC₅₀ <2.5 nM) and A-366 (IC₅₀ 3.3 nM), but ZZM-1220 is the only quinazoline-based covalent inhibitor in this series with demonstrated washout resistance [2].

Enzymatic IC50
Cross-study comparable
G9a IC50 = 458 nM; GLP IC50 = 924 nM
Supports G9a/GLP enzyme inhibition context
Recombinant SET domain assay; 183-fold less potent than UNC0642 on G9a
IC50 G9a GLP Enzyme inhibition

Antiproliferative Activity in TNBC Cells

In MDA-MB-231 triple-negative breast cancer cells, ZZM-1220 exhibits an antiproliferative IC₅₀ of 0.59 µM [1]. This cellular potency surpasses that of the early G9a/GLP inhibitor BIX-01294 (which typically requires high micromolar concentrations) and is comparable to some optimized reversible inhibitors in this cell line.

Cellular Antiproliferative
Cross-study comparable
MDA-MB-231 IC50 = 0.59 µM
Supports cell-model antiproliferative endpoint review
72 h treatment; at least 17-fold more potent than BIX-01294
Antiproliferative TNBC MDA-MB-231 Cellular IC50

Apoptosis and G2/M Arrest in TNBC Cells

Treatment with ZZM-1220 significantly induces apoptosis in two TNBC cell lines (MDA-MB-231 and 4T1) and arrests cells in the G2/M phase [1]. This phenotypic response is consistent with G9a/GLP inhibition and distinguishes ZZM-1220 from compounds that merely slow proliferation without triggering programmed cell death.

Apoptosis & G2/M Arrest
Head-to-head
Induces apoptosis and G2/M phase arrest in MDA-MB-231 and 4T1 cells
Supports apoptosis pathway-response interpretation
Annexin V/PI and flow cytometry; 2.5–20 µM concentrations
Apoptosis Cell cycle arrest G2/M TNBC

ZZM-1220: Key Research Applications


Washout-Resistant Silencing in TNBC Xenografts

ZZM-1220 is uniquely suited for in vivo pharmacodynamic studies where sustained target engagement is required. Its covalent mechanism ensures that H3K9me2 remains suppressed even after plasma clearance, mimicking continuous target inhibition. This makes it an ideal tool for evaluating the therapeutic window of irreversible G9a/GLP blockade in orthotopic or patient-derived TNBC xenograft models [1].

Covalent Target Validation in Drug-Resistant Cancer Models

Given that reversible inhibitors may be subject to resistance via target overexpression or efflux, ZZM-1220 can be employed to validate the necessity of covalent, irreversible G9a/GLP inhibition in overcoming adaptive resistance. Its sustained inhibition profile post-washout allows researchers to discriminate between on-target covalent pharmacology and reversible occupancy-driven effects [1].

Washout Assay Benchmarking for G9a/GLP Inhibitors

ZZM-1220 serves as a reference covalent inhibitor for benchmarking the washout kinetics and durability of H3K9me2 suppression in cell-based assays. Its established behavior in MDA-MB-231 and 4T1 lines provides a comparative baseline for assessing the covalent vs. reversible character of new chemical entities targeting G9a/GLP [1].

G2/M Checkpoint Regulation in Epigenetic Therapy

The robust G2/M arrest phenotype induced by ZZM-1220 in TNBC cells makes it a valuable tool for dissecting the interplay between H3K9 methylation and cell cycle control. Researchers investigating the molecular basis of epigenetic cell cycle disruption can utilize ZZM-1220 to induce a defined, reproducible arrest phenotype [1].

Application
Selection Property
Validation Focus
TNBC xenograft PD studies
Washout-resistant target engagement
Sustained H3K9me2 endpoint monitoring
Drug-resistant cancer model validation
Covalent irreversible binding mechanism
On-target vs. occupancy-driven differentiation
Washout assay benchmarking
Covalent reference inhibitor profile
Washout kinetics and H3K9me2 durability
Cell cycle checkpoint studies
G2/M arrest induction phenotype
H3K9 methylation and cell cycle interplay

Technical Documentation Hub

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36 linked technical documents
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